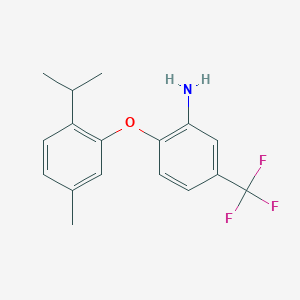

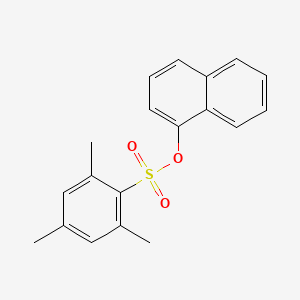

2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline, also known as IPMTFA, is a versatile organic compound that has a wide range of applications in the field of synthetic organic chemistry. It is used as a starting material in the synthesis of various compounds, and its reactivity makes it a useful tool in the laboratory. In addition to its use in the synthesis of compounds, IPMTFA has been studied for its potential applications in the scientific research field, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Organic Synthesis and Material Development

2-Fluoro-5-(trifluoromethyl)aniline, a compound structurally related to 2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline, has been utilized as a monodentate transient directing group (MonoTDG) in the Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process showcases high efficiency and good functional group tolerance, enabling the scalable synthesis of products that can be converted into useful quinazoline and fused isoindolinone scaffolds through one-step derivatization (Wu et al., 2021). Additionally, reactions involving anilides and phenyliodine(III) bis(trifluoroacetate) (PIFA) in various solvents have led to the synthesis of acetyldiarylamines and phenols, demonstrating the influence of the acyl group's electronic nature and the phenyl group's substitution pattern on the reaction outcome (Itoh et al., 2002).

Electronic Material Applications

N-(Nitrofluorenylidene)anilines, synthesized from nitrofluorenones and substituted anilines, have shown high compatibility with polycarbonate and efficacy as electron transport materials in positive charge electrophotography. This highlights their potential in developing materials for electrophotographic applications, with certain derivatives displaying stability in repetitive testing (Matsui et al., 1993).

Bioisostere Development for Drug Design

The difluoromethyl group has been studied for its properties as a lipophilic hydrogen bond donor, acting as a potential bioisostere for hydroxyl, thiol, or amine groups. Such properties are crucial in the rational design of drugs, where the difluoromethyl moiety can enhance lipophilicity without significantly altering hydrogen bonding capacity, thereby influencing drug efficacy and pharmacokinetic properties (Zafrani et al., 2017).

Propriétés

IUPAC Name |

2-(5-methyl-2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(9-14(15)21)17(18,19)20/h4-10H,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFQQEGHPVQDNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2675950.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-phenylethanediamide](/img/structure/B2675951.png)

![2-(3-Bromo-2,6-difluorophenyl)-N-[(E)-2-phenylethenyl]sulfonylacetamide](/img/structure/B2675952.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2675958.png)

![3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2675962.png)

![1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2675968.png)